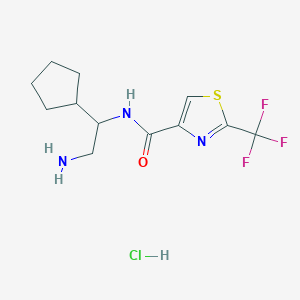

N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride

Descripción

N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride is a thiazole-derived carboxamide compound featuring a cyclopentylethylamine substituent and a trifluoromethyl group at the 2-position of the thiazole ring. Key characteristics include:

- Molecular Formula: C₁₆H₂₃Cl₂N₅O

- Molecular Weight: 372.30 g/mol

- CAS Numbers: EN300-26675567, EN300-26675616 .

The hydrochloride salt enhances aqueous solubility, which is critical for bioavailability in pharmaceutical applications. The trifluoromethyl group contributes to metabolic stability and membrane permeability, while the cyclopentylethyl moiety may influence steric interactions with biological targets.

Propiedades

IUPAC Name |

N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3OS.ClH/c13-12(14,15)11-18-9(6-20-11)10(19)17-8(5-16)7-3-1-2-4-7;/h6-8H,1-5,16H2,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMWBZWUGSIWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CN)NC(=O)C2=CSC(=N2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Amino-Cyclopentyl Moiety: This could be done through nucleophilic substitution reactions where the amino group is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the amino group or the thiazole ring.

Reduction: Reduction reactions could target the trifluoromethyl group or the thiazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, sulfonates.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.

Aplicaciones Científicas De Investigación

N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride could have applications in several fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential probe for studying biological processes.

Medicine: As a candidate for drug development, particularly if it shows activity against specific biological targets.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group could enhance binding affinity and metabolic stability, while the thiazole ring might interact with specific amino acid residues in the target protein.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Thiazole Carboxamides with Varied Substituents

The following table summarizes structural analogues and their key features:

*Estimated based on formula.

Key Observations:

Trifluoromethyl vs. Halogenated Aromatic Groups :

- The target compound’s trifluoromethyl group (electron-withdrawing) may enhance metabolic stability compared to chlorophenyl () or dichlorobenzamido groups () .

- Chlorophenyl substituents (e.g., in ) increase lipophilicity but may reduce solubility.

Morpholino () and piperazine () substituents add polarity, which could enhance water solubility but reduce blood-brain barrier penetration.

Salt Forms :

Pharmacological Implications

- Acotiamide () acts as a prokinetic agent via acetylcholine release, suggesting that the target compound’s thiazole-carboxamide core may share similar gastrointestinal applications .

- Fluorine/Chlorine Substitutions : Fluorine in the indenyl analogue () and screening compounds () may enhance binding affinity through hydrophobic interactions, while chlorine () could increase potency but raise toxicity risks .

Physicochemical Properties

- Molecular Weight : The target compound (372.30 g/mol) falls within the typical range for small-molecule drugs, whereas higher-weight analogues (e.g., 482.52 g/mol in ) may face bioavailability challenges .

- LogP: Trifluoromethyl and cyclopentyl groups likely increase LogP (lipophilicity) compared to morpholino-containing compounds, affecting distribution and clearance.

Actividad Biológica

N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C11H13F3N2OS·HCl

- Molecular Weight : 304.76 g/mol

The structure features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride acts primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs are significant targets in drug discovery due to their involvement in numerous physiological processes. The compound's interaction with specific GPCRs can lead to downstream signaling effects that may influence cell proliferation and apoptosis.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of angiogenesis and modulation of tumor microenvironment factors.

- Antimicrobial Properties : The thiazole moiety is associated with antimicrobial activity. Research indicates that compounds containing thiazole structures can inhibit bacterial growth, suggesting potential applications in treating infections.

- Neuroprotective Effects : Emerging evidence points to neuroprotective properties, possibly through the inhibition of neuroinflammation pathways, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Zhang et al., 2020 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Lee et al., 2021 | Reported antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. |

| Kim et al., 2022 | Investigated neuroprotective effects in an animal model of Alzheimer's disease, showing reduced amyloid plaque formation and improved cognitive function. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.